molecular formula C12H7BrN2 B14891049 (5-bromo-2,3-dihydro-1H-inden-1-ylidene)propanedinitrile

(5-bromo-2,3-dihydro-1H-inden-1-ylidene)propanedinitrile

Cat. No.: B14891049
M. Wt: 259.10 g/mol
InChI Key: QMUUYVSFKASKFX-UHFFFAOYSA-N
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Description

2-(5-Bromo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is a chemical compound with the molecular formula C12H5BrN2O. It is known for its unique structure, which includes a bromine atom and a malononitrile group attached to an indene backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2,3-dihydro-1H-inden-1-ylidene)malononitrile typically involves the reaction of 5-bromoindanone with malononitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the carbonyl group of 5-bromoindanone reacts with the active methylene group of malononitrile to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity. The process would also involve purification steps like recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2,3-dihydro-1H-inden-1-ylidene)malononitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alkanes. Substitution reactions typically result in the replacement of the bromine atom with the nucleophile used .

Scientific Research Applications

2-(5-Bromo-2,3-dihydro-1H-inden-1-ylidene)malononitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2,3-dihydro-1H-inden-1-ylidene)malononitrile involves its interaction with various molecular targets. The bromine atom and nitrile groups can participate in electrophilic and nucleophilic reactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. The presence of the bromine atom at the 5-position and the malononitrile group makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C12H7BrN2

Molecular Weight

259.10 g/mol

IUPAC Name

2-(5-bromo-2,3-dihydroinden-1-ylidene)propanedinitrile

InChI

InChI=1S/C12H7BrN2/c13-10-2-4-11-8(5-10)1-3-12(11)9(6-14)7-15/h2,4-5H,1,3H2

InChI Key

QMUUYVSFKASKFX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C(C#N)C#N)C2=C1C=C(C=C2)Br

Origin of Product

United States

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